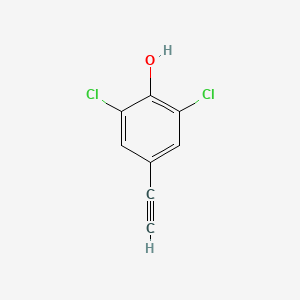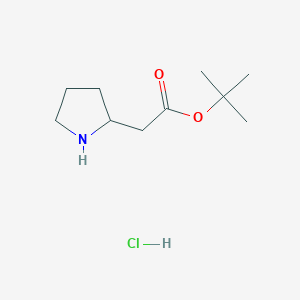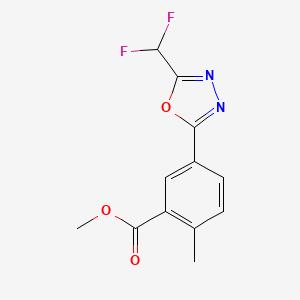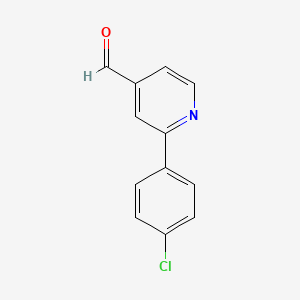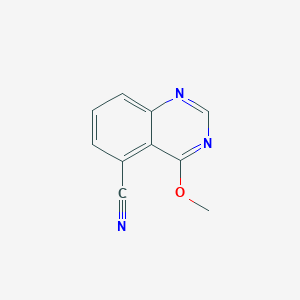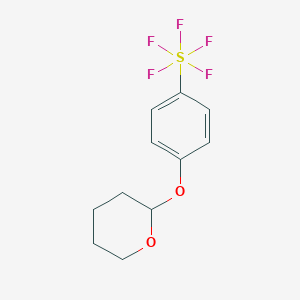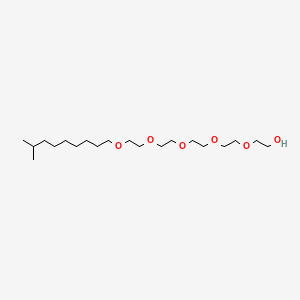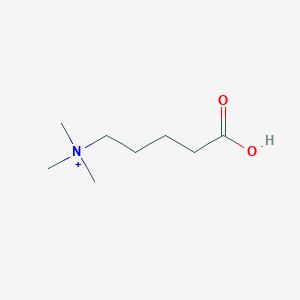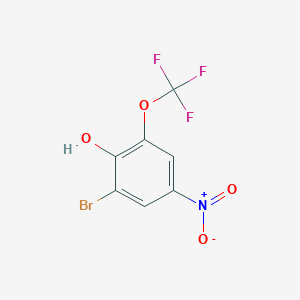![molecular formula C11H20N2O2 B12841293 tert-Butyl (1S,5R)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12841293.png)
tert-Butyl (1S,5R)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (1S,5R)-2,6-diazabicyclo[321]octane-2-carboxylate is a bicyclic compound that features a diazabicyclo octane core
Métodos De Preparación
The synthesis of tert-Butyl (1S,5R)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various synthetic routes, including the stereoselective formation of the bicyclic scaffold from acyclic starting materials containing the required stereochemical information . Industrial production methods often involve bulk custom synthesis and sourcing of the compound .
Análisis De Reacciones Químicas
tert-Butyl (1S,5R)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-Butyl (1S,5R)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various complex molecules, including tropane alkaloids.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism by which tert-Butyl (1S,5R)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate exerts its effects involves interactions with molecular targets and pathways. The compound’s diazabicyclo octane core allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological outcomes .
Comparación Con Compuestos Similares
tert-Butyl (1S,5R)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl (1S,3R,5R)-8-azaspiro[bicyclo[3.2.1]octane-3,2’-oxirane]-8-carboxylate
These compounds share similar bicyclic structures but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific diazabicyclo octane core and its potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C11H20N2O2 |
|---|---|
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
tert-butyl (1S,5R)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-8-6-9(13)7-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9+/m1/s1 |
Clave InChI |
XRDBVKRCVDIYCZ-BDAKNGLRSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@@H]2C[C@H]1CN2 |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2CC1CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



